6-Amino-4-{2-[(2,6-dichlorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-{2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl}-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrazole ring, along with various substituents such as amino, dichlorophenyl, methoxy, nitrophenyl, and carbonitrile groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 6-amino-4-{2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl}-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This can be achieved through a multi-component reaction involving a suitable aldehyde, malononitrile, and a hydrazine derivative under basic conditions.
Introduction of the dichlorophenyl and methoxy groups: This step involves the reaction of the intermediate with 2,6-dichlorophenyl methanol in the presence of a base to form the corresponding ether.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-amino-4-{2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl}-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Hydrolysis: The carbonitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).
Scientific Research Applications
6-amino-4-{2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl}-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-4-{2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl}-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
6-amino-4-{2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl}-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has a propyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
6-amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: This compound has additional phenyl groups, which may enhance its stability and binding affinity to certain targets.
6-amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: The presence of a bromophenyl group introduces additional halogen interactions, potentially altering its biological activity.
The uniqueness of 6-amino-4-{2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl}-3-methyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15Cl2N5O4 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
6-amino-4-[2-[(2,6-dichlorophenyl)methoxy]-5-nitrophenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H15Cl2N5O4/c1-10-18-19(13(8-24)20(25)32-21(18)27-26-10)12-7-11(28(29)30)5-6-17(12)31-9-14-15(22)3-2-4-16(14)23/h2-7,19H,9,25H2,1H3,(H,26,27) |
InChI Key |
QTUBQPDWZSGSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)[N+](=O)[O-])OCC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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